Synthesis of 2-cyclopropyl-5-nitro-1H-indole: A Technical Guide
Synthesis of 2-cyclopropyl-5-nitro-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-cyclopropyl-5-nitro-1H-indole, a valuable building block in medicinal chemistry and drug development. The document outlines plausible synthetic strategies, detailed experimental protocols, and relevant quantitative data.
Executive Summary
The synthesis of 2-cyclopropyl-5-nitro-1H-indole can be approached through several key strategies, including the classical Fischer indole synthesis, modern palladium-catalyzed cross-coupling reactions, and the direct nitration of a pre-formed indole ring. This guide will focus on the Fischer indole synthesis as the primary and most direct route, with the palladium-catalyzed Larock indole synthesis and a nitration approach presented as viable alternatives. Each method is detailed with experimental procedures, reagent specifications, and expected outcomes to assist researchers in the practical application of these synthetic pathways.
Data Presentation
Table 1: Physicochemical Properties of 2-cyclopropyl-5-nitro-1H-indole
| Property | Value |
| CAS Number | 952664-85-6[1] |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol [1] |
| Appearance | Yellow to brown solid (predicted) |
| Purity | 97% (as commercially available)[1] |
Table 2: Summary of Proposed Synthetic Routes
| Route | Key Transformation | Starting Materials | Key Reagents |
| 1. Fischer Indole Synthesis | Condensation and cyclization | (4-nitrophenyl)hydrazine, Cyclopropyl methyl ketone | Acetic acid, Hydrochloric acid |
| 2. Larock Indole Synthesis | Palladium-catalyzed annulation | 2-Iodo-5-nitroaniline, Cyclopropylacetylene | Pd(OAc)₂, K₂CO₃, LiCl |
| 3. Nitration of 2-cyclopropyl-1H-indole | Electrophilic aromatic substitution | 2-cyclopropyl-1H-indole | Ferric nitrate |
Synthetic Routes and Experimental Protocols
Route 1: Fischer Indole Synthesis (Primary Route)
The Fischer indole synthesis is a robust and well-established method for the formation of the indole ring system.[2] This route involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde. For the synthesis of 2-cyclopropyl-5-nitro-1H-indole, (4-nitrophenyl)hydrazine is reacted with cyclopropyl methyl ketone.
Logical Relationship: Fischer Indole Synthesis Workflow
Caption: Workflow for the Fischer Indole Synthesis of 2-cyclopropyl-5-nitro-1H-indole.
Experimental Protocol:
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Step 1: Synthesis of (4-nitrophenyl)hydrazine (if not commercially available) A detailed procedure for the synthesis of the hydrochloride salt is as follows:
-
Dissolve 4-nitroaniline (1.47 g, 10.6 mmol) in concentrated hydrochloric acid (2 mL) and cool the solution to 0°C.
-
Add a solution of sodium nitrite (717 mg, 10.4 mmol) in water (4 mL) dropwise while maintaining the temperature at 0°C and stir for 1 hour.
-
Slowly add a pre-cooled solution of stannous chloride (4.7 g, 20.8 mmol) in concentrated hydrochloric acid (2 mL) to the diazonium salt solution.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Collect the resulting yellow-orange precipitate by filtration and wash with ice-cold water until the filtrate is neutral.
-
Dry the precipitate under vacuum to yield (4-nitrophenyl)hydrazine hydrochloride. A similar procedure reported a yield of 39%.
-
-
Step 2: Fischer Indole Synthesis A representative protocol adapted from a similar synthesis of 2,3,3-trimethyl-5-nitro-3H-indole is as follows:[3][4]
-
To a solution of (4-nitrophenyl)hydrazine hydrochloride (1.89 g, 10 mmol) in a mixture of glacial acetic acid (20 mL) and concentrated hydrochloric acid (5 mL), add cyclopropyl methyl ketone (0.84 g, 10 mmol).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Based on a similar reaction, this may take several hours.[3]
-
Upon completion, cool the mixture to room temperature and pour it into ice-water (100 mL).
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-cyclopropyl-5-nitro-1H-indole.
-
Quantitative Data (Anticipated):
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Yield (%) |
| (4-nitrophenyl)hydrazine HCl | 189.60 | 10 | - |
| Cyclopropyl methyl ketone | 84.12 | 10 | - |
| 2-cyclopropyl-5-nitro-1H-indole | 202.21 | - | 30-50 (estimated) |
Route 2: Larock Indole Synthesis (Alternative)
The Larock indole synthesis is a powerful palladium-catalyzed method for constructing indoles from o-haloanilines and alkynes.[5][6][7][8][9] This approach offers a modern alternative to the classical Fischer synthesis.
Logical Relationship: Larock Indole Synthesis Workflow
Caption: Catalytic cycle for the Larock Indole Synthesis.
Experimental Protocol (General Procedure):
-
In an oven-dried Schlenk tube, combine 2-iodo-5-nitroaniline (10 mmol), palladium(II) acetate (0.25 mol%), potassium carbonate (5.0 equiv), and lithium chloride (1.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous, degassed N,N-dimethylformamide (DMF) as the solvent.
-
Add cyclopropylacetylene (2.0 equiv).
-
Heat the reaction mixture at 100°C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Route 3: Nitration of 2-cyclopropyl-1H-indole (Alternative)
This route involves the synthesis of 2-cyclopropyl-1H-indole followed by a regioselective nitration at the C5 position.
Logical Relationship: Nitration Workflow
Caption: Synthetic workflow for the nitration of 2-cyclopropyl-1H-indole.
Experimental Protocol (Adapted from a similar nitration of N-protected indolines): [10][11]
-
Synthesis of 2-cyclopropyl-1H-indole (if not commercially available): This can be achieved via a Fischer indole synthesis using phenylhydrazine and cyclopropyl methyl ketone under acidic conditions.
-
N-Protection (optional but recommended for selectivity): Protect the nitrogen of 2-cyclopropyl-1H-indole, for example, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and a base like 4-dimethylaminopyridine (DMAP).
-
C5-Nitration: To a solution of N-protected 2-cyclopropyl-1H-indole in a suitable solvent (e.g., acetonitrile), add ferric nitrate and stir at room temperature. Monitor the reaction by TLC.
-
Work-up and Deprotection: Upon completion, quench the reaction with water and extract the product. If N-protected, deprotect using standard conditions (e.g., trifluoroacetic acid for a Boc group). Purify the final product by column chromatography.
Conclusion
This technical guide provides a detailed overview of the synthetic strategies for obtaining 2-cyclopropyl-5-nitro-1H-indole. The Fischer indole synthesis is presented as a primary and reliable method. For researchers seeking alternative approaches, the palladium-catalyzed Larock indole synthesis and a regioselective nitration of 2-cyclopropyl-1H-indole offer modern and potentially high-yielding options. The provided experimental protocols and data tables are intended to serve as a valuable resource for the practical synthesis of this important chemical entity in a laboratory setting. Further optimization of the reaction conditions may be necessary to achieve desired yields and purity for specific research and development applications.
References
- 1. labsolu.ca [labsolu.ca]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. d-nb.info [d-nb.info]
- 10. Item - Regioselective C5 nitration of N-protected indolines using ferric nitrate under mild conditions - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 11. researchgate.net [researchgate.net]
